molecular formula C4F12MnN2O8S4 B13145699 bis(trifluoromethylsulfonyl)azanide;manganese(2+)

bis(trifluoromethylsulfonyl)azanide;manganese(2+)

Cat. No.: B13145699
M. Wt: 615.2 g/mol
InChI Key: NNWDGVNRIAAYMY-UHFFFAOYSA-N
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Description

Bis(trifluoromethylsulfonyl)azanide;manganese(2+) is a chemical compound with the molecular formula C4F12MnN2O8S4. It is known for its high thermal stability, chemical stability, and electrochemical stability. This compound is typically used in various scientific research applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(trifluoromethylsulfonyl)azanide;manganese(2+) can be synthesized through the reaction of lithium bis(trifluoromethylsulfonyl)azanide with manganese(II) chloride. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

Industrial production of bis(trifluoromethylsulfonyl)azanide;manganese(2+) involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in a crystalline powder form and stored under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethylsulfonyl)azanide;manganese(2+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving bis(trifluoromethylsulfonyl)azanide;manganese(2+) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or alcohols, while reduction reactions can produce alkanes or alkenes .

Mechanism of Action

The mechanism by which bis(trifluoromethylsulfonyl)azanide;manganese(2+) exerts its effects involves its ability to act as a catalyst in various chemical reactions. The manganese(2+) ion plays a crucial role in facilitating electron transfer processes, which are essential for oxidation and reduction reactions. The trifluoromethylsulfonyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(trifluoromethylsulfonyl)azanide;manganese(2+) is unique due to its high thermal and chemical stability, making it suitable for applications that require robust performance under extreme conditions. Its ability to act as a catalyst in both oxidation and reduction reactions further enhances its versatility in scientific research and industrial applications .

Properties

Molecular Formula

C4F12MnN2O8S4

Molecular Weight

615.2 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;manganese(2+)

InChI

InChI=1S/2C2F6NO4S2.Mn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2

InChI Key

NNWDGVNRIAAYMY-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2]

Origin of Product

United States

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